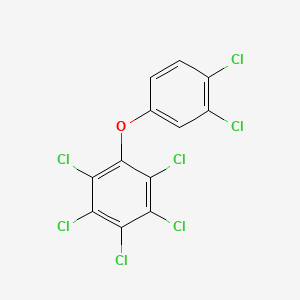
2,3,3',4,4',5,6-Heptachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether is a chemical compound with the molecular formula C12H3Cl7O. It belongs to the class of polyhalogenated diphenyl ethers, which are known for their persistence in the environment and potential biological effects. This compound is characterized by the presence of seven chlorine atoms attached to a diphenyl ether structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions on the diphenyl ether molecule. Common reagents used in this process include chlorine gas and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of 2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether may involve large-scale chlorination reactors where diphenyl ether is continuously fed into the system along with chlorine gas. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully monitored and controlled to achieve high yields and purity of the desired product. The final product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones or other oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated diphenyl ethers.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones and other oxidation products.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Hydroxylated or aminated diphenyl ethers.
Scientific Research Applications
2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether has several scientific research applications, including:
Environmental Chemistry: Studying its persistence and behavior in the environment, including its degradation pathways and impact on ecosystems.
Toxicology: Investigating its potential toxic effects on living organisms, including humans, and understanding its mechanisms of toxicity.
Analytical Chemistry: Developing methods for the detection and quantification of this compound in various environmental and biological samples.
Industrial Applications: Exploring its use as a flame retardant or in other industrial processes where its chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether involves its interaction with biological molecules, particularly enzymes and receptors. The compound can bind to and inhibit the activity of certain enzymes, disrupting normal cellular processes. Additionally, it may interact with hormone receptors, leading to endocrine disruption. The exact molecular targets and pathways involved in its effects are still under investigation, but it is known to affect various biochemical and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,3’,4,4’,6-Heptachlorodiphenyl ether
- 2,2’,3,4,4’,5,6-Heptachlorodiphenyl ether
- 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether
Uniqueness
2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different reactivity, persistence, and toxicity profiles, making it a subject of interest in various fields of research.
Properties
CAS No. |
83992-70-5 |
|---|---|
Molecular Formula |
C12H3Cl7O |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H3Cl7O/c13-5-2-1-4(3-6(5)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
InChI Key |
QLSBRXLSQINWHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


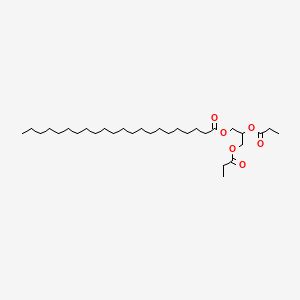
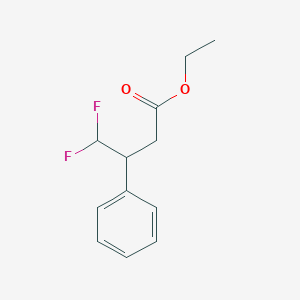
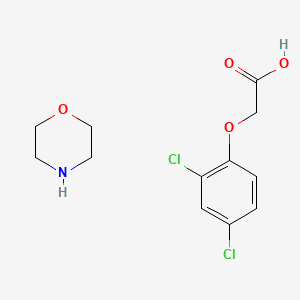
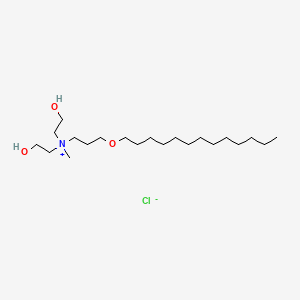
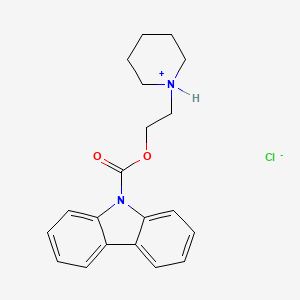

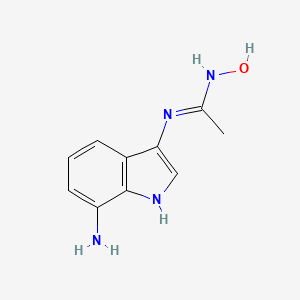
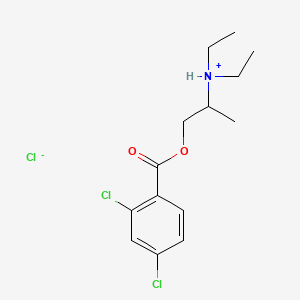
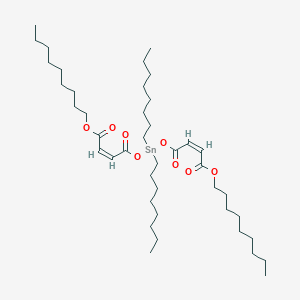
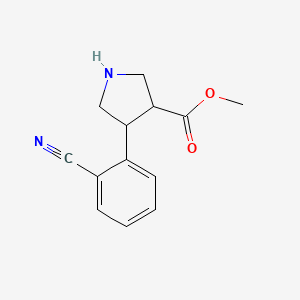
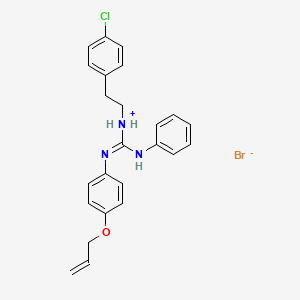
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)
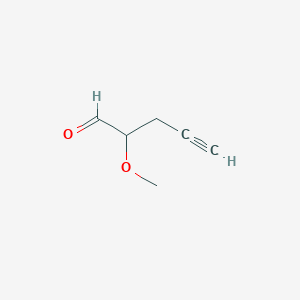
![2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13772316.png)
